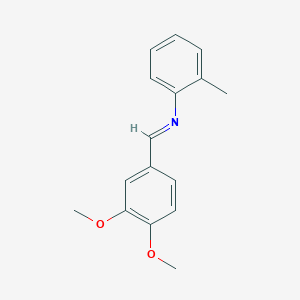

N-(3,4-Dimethoxybenzylidene)-O-toluidine

Description

N-(3,4-Dimethoxybenzylidene)-O-toluidine is a Schiff base derived from the condensation of 3,4-dimethoxybenzaldehyde and o-toluidine. Schiff bases are characterized by their azomethine (-CH=N-) linkage, which confers versatility in coordination chemistry and biological activity. This compound is notable for its methoxy substituents on the benzylidene ring and the ortho-methyl group on the aniline moiety, which influence its electronic and steric properties .

Properties

CAS No. |

120592-04-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine |

InChI |

InChI=1S/C16H17NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |

InChI Key |

XPUDSOZEVRVJAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Synthesis

-

Reactants :

-

3,4-Dimethoxybenzaldehyde (1 equiv, ~1.82 g, 10 mmol)

-

o-Toluidine (1 equiv, ~1.07 g, 10 mmol)

-

-

Solvent : Dry toluene or benzene (50–100 mL).

-

Conditions : Reflux at 110–120°C for 4–5 hours using a Dean-Stark apparatus to remove water.

-

Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 110–120°C |

| Reaction Time | 4–5 hours |

| Recrystallization Solvent | Ethanol |

| Purity (HPLC) | >95% |

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction time significantly:

-

Reactants : Same as above.

-

Solvent : Ethanol (20 mL).

-

Conditions : Microwave irradiation at 300 W for 10–15 minutes.

-

Workup : Cool, filter, and recrystallize.

Advantages :

-

90% reduction in reaction time.

-

Energy-efficient compared to traditional reflux.

Mechanochemical Synthesis

Eco-friendly solvent-free methods have been explored for Schiff base synthesis:

-

Reactants : Equimolar quantities of aldehyde and amine.

-

Conditions : Grind in a ball mill at 30 Hz for 60 minutes.

-

Additives : Silica gel (3:1 wt/wt) to improve homogeneity.

Limitations :

-

Lower yield compared to solvent-based methods.

-

Requires specialized equipment.

Reaction Optimization Parameters

Solvent Selection

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 78 |

| Ethanol | 78 | 82 |

| Benzene | 80 | 75 |

Ethanol is preferred for its safety profile and ease of removal.

Stoichiometry and Purity

-

Molar Ratio : A 1:1 ratio of aldehyde to amine minimizes side products.

-

Purity Control : Recrystallization from ethanol increases purity to >95%.

Characterization and Validation

-

FT-IR : ν(C=N) at 1615–1620 cm⁻¹, ν(OCH₃) at 2830–2850 cm⁻¹.

-

¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), δ 6.85–7.45 (m, 7H, aromatic), δ 3.85 (s, 6H, OCH₃).

-

¹³C NMR : δ 160.2 (C=N), 149.1–114.7 (aromatic carbons), δ 56.1 (OCH₃).

-

Crystal System : Monoclinic.

-

Space Group : P2₁/c.

-

Bond Lengths : C=N (1.270 Å), C-O (1.365 Å).

Industrial-Scale Considerations

While laboratory methods are well-established, industrial production requires:

-

Continuous Flow Reactors : To enhance throughput and safety.

-

Cost-Effective Solvents : Toluene or ethanol for large-scale use.

Challenges and Solutions

Chemical Reactions Analysis

Hydrolysis Reactions

The imine group undergoes hydrolysis under acidic or aqueous conditions, regenerating the parent aldehyde and amine .

Acid-Catalyzed Hydrolysis

-

Conditions : Dilute HCl or H₂SO₄, elevated temperatures (50–80°C).

-

Mechanism : Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water.

Stability : The compound is stable in anhydrous environments but susceptible to hydrolysis in prolonged aqueous storage.

Reactivity with Acids and Bases

-

Acid Neutralization : The imine nitrogen can react with strong acids (e.g., HCl) to form water-soluble salts :

This property is critical for purification via recrystallization.

-

Base Stability : The compound remains stable under weakly basic conditions but may degrade in strong bases due to methoxy group demethylation.

Reduction of the Imine Bond

The C=N bond can be reduced to a C–N single bond using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation:

-

Applications : Reduction yields secondary amines, which are intermediates in pharmaceutical synthesis.

Coordination Chemistry

The imine nitrogen and methoxy oxygen atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes. These interactions are critical in materials science for designing catalysts or sensors .

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose into volatile fragments, including:

-

3,4-Dimethoxybenzaldehyde

-

O-Toluidine derivatives

-

CO and CO₂ (from methoxy groups).

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3,4-Dimethoxybenzylidene)-O-toluidine has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and disruption of cellular signaling pathways. For instance, research has shown that this compound can generate reactive oxygen species, leading to mitochondrial dysfunction in cancer cells.

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets that are crucial for cancer cell survival. By inducing oxidative stress, it disrupts the normal function of cancer cells, promoting cell death.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against breast and lung cancer cells.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique chemical structure allows for the development of polymers and composites with enhanced thermal stability and electrical conductivity.

Applications in Coatings

The compound has been explored for use in protective coatings due to its stability and resistance to environmental degradation. Its incorporation into polymer matrices can improve the mechanical properties and longevity of coatings used in industrial applications.

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex structures.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | Aldehydes or ketones | Oxidizing agents (e.g., H2O2) |

| Reduction | Amines or alcohols | Reducing agents (e.g., NaBH4) |

| Electrophilic Substitution | Substituted aromatic compounds | Catalysts (e.g., AlCl3) |

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi has been evaluated through minimum inhibitory concentration assays, showing promising results.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, it was found to exhibit significant inhibition at low concentrations, suggesting its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)-O-toluidine involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The molecular targets and pathways involved include inhibition of microbial enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

- N-(3,4-Dimethoxybenzylidene)-P-toluidine: The para-toluidine isomer (p-toluidine) replaces the ortho-methyl group with a para-methyl substituent.

- DMXBA (3-(2,4-Dimethoxybenzylidene)-anabaseine) : Features a 2,4-dimethoxybenzylidene group attached to an anabaseine (a nicotine analog) instead of o-toluidine. The 2,4-substitution pattern and the heterocyclic amine moiety confer selectivity for nicotinic acetylcholine receptors (nAChRs), highlighting the role of the amine component in bioactivity .

Amine Component Variations

- DMP ((E)-N-(3,4-dimethoxybenzylidene)(pyridin-2-yl)methanamine) : Incorporates a pyridine ring instead of o-toluidine. The pyridine group enhances π-π stacking and hydrogen-bonding capabilities, making DMP effective as a chemosensor for nitroaromatic compounds via fluorescence quenching .

- N,N’-Bis(3,4-dimethoxybenzylidene)ethylenediamine : A bis-Schiff base with ethylenediamine as the bridging amine. The dual azomethine linkages increase metal-chelation capacity, as demonstrated in copper(II) complexes with antimicrobial activity .

Key Observations :

Antimicrobial Activity

- N-(3,4-Dimethoxybenzylidene)-3-aminopyridine: Copper(II) complexes of this ligand exhibit broad-spectrum antimicrobial activity, attributed to the synergistic effects of methoxy groups and metal coordination .

Spectroscopic and Crystallographic Data

FT-IR and 1H-NMR Signatures

- This compound :

- N-(3,4-Dimethoxybenzylidene)morpholin-4-amine :

Crystallographic Software Utilization

- SHELX and ORTEP-3 programs are widely used for structural refinement, enabling precise determination of bond angles and molecular packing .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3,4-Dimethoxybenzylidene)-O-toluidine?

Answer: The synthesis involves a Schiff base condensation between O-toluidine and 3,4-dimethoxybenzaldehyde. Key steps include:

Q. Critical Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Methanol |

| Temperature | 60–70°C |

| Reaction Time | 5–6 hours |

| Purification | Methanol recrystallization |

Methodological Insight : Extended reflux time improves imine bond formation, while methanol ensures solubility and crystallinity .

Q. How is spectroscopic characterization (UV-Vis, FT-IR, NMR) used to confirm the structure of this compound?

Answer :

- UV-Vis : Peaks at ~240 nm (n→π* of C=N), ~279 nm (π→π* of aromatic rings), and ~317 nm (extended conjugation) confirm electronic transitions .

- FT-IR : Key bands include:

- ¹H-NMR : Signals at δ 8.45 ppm (N=CH), δ 3.97–4.03 ppm (O-CH₃), and δ 6.95–8.36 ppm (aromatic protons) .

Cross-Validation : Discrepancies in peak positions (e.g., C=N shifts) may indicate impurities or tautomerism, requiring additional techniques like mass spectrometry .

Q. What crystallographic methods are used to determine the molecular structure of this compound?

Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Stoe IPDS 2 diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small molecules) refines atomic positions, thermal parameters, and hydrogen bonding .

- Key Metrics :

Hydrogen Bonding : C–H⋯N and C–H⋯O interactions stabilize crystal packing, visualized using ORTEP-3 .

Advanced Research Questions

Q. How do computational studies (e.g., HOMO-LUMO, DFT) predict the electronic properties of this Schiff base?

Answer :

-

Method : Density Functional Theory (DFT) with Gaussian basis sets (e.g., 3-21G) calculates frontier orbitals .

-

HOMO-LUMO :

Energy Level Value (eV) Implication HOMO -5.27 Electron-donating capacity LUMO +4.44 Electron-accepting potential

Applications : High HOMO-LUMO gap (~9.71 eV) suggests stability and potential as a charge-transfer material .

Q. How can researchers resolve contradictions between experimental and computational data?

Answer :

- Case Example : If experimental FT-IR shows a C=N stretch at 1627 cm⁻¹, but DFT predicts 1650 cm⁻¹:

Validation : Overlay experimental and simulated spectra to identify systematic errors .

Q. What advanced crystallographic techniques address challenges like twinning or low-resolution data?

Answer :

- Twin Refinement : SHELXL’s TWIN/BASF commands model twinned crystals (common in monoclinic systems) .

- High-Resolution Data : Use synchrotron radiation for sub-Å resolution, improving electron density maps .

- Hydrogen Bond Analysis : Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular interactions .

Case Study : For N-(3,4-Dimethoxybenzylidene)morpholin-4-amine, twinning was resolved with Rint = 0.046 after iterative refinement .

Q. What mechanistic insights explain the biological activity (e.g., TRPM5 inhibition) of this compound?

Answer :

- Structural Basis : The compound binds to TRPM5’s transmembrane domain, blocking Ca²⁺ coordination sites (IC₅₀ = 2.4 nM) .

- Key Interactions :

- π-Stacking with aromatic residues,

- Hydrogen bonding via methoxy groups.

Methodology : Cryo-EM structures (e.g., 3.2 Å resolution) reveal conformational changes upon inhibitor binding .

Q. How do electrochemical studies evaluate this Schiff base as a corrosion inhibitor?

Answer :

- Techniques :

- Potentiodynamic Polarization (PDP) : Measures corrosion current density (icorr).

- Electrochemical Impedance Spectroscopy (EIS) : Determines charge-transfer resistance.

Findings : Schiff bases adsorb on metal surfaces via lone pairs (C=N, OCH₃), forming protective layers (e.g., 90% inhibition efficiency at 298 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.